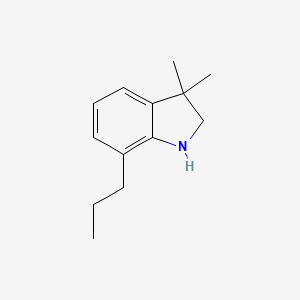
3,3-dimethyl-7-propyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-7-propyl-2,3-dihydro-1H-indole is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-7-propyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst to form indoles . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the propyl group at the 7-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-7-propyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups to the benzene ring .
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-7-propyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to natural indole derivatives.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrial products
Wirkmechanismus
The mechanism by which 3,3-dimethyl-7-propyl-2,3-dihydro-1H-indole exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s indole structure allows it to bind to specific sites, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-indole: Lacks the 3,3-dimethyl and 7-propyl groups, making it less bulky and potentially less active in certain reactions.
3,3-Dimethyl-2,3-dihydro-1H-indole: Similar structure but without the propyl group at the 7-position.
7-Propyl-2,3-dihydro-1H-indole: Similar structure but without the 3,3-dimethyl groups
Uniqueness
3,3-Dimethyl-7-propyl-2,3-dihydro-1H-indole is unique due to the presence of both the 3,3-dimethyl and 7-propyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific targets and alter its physical properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
3,3-dimethyl-7-propyl-1,2-dihydroindole |
InChI |
InChI=1S/C13H19N/c1-4-6-10-7-5-8-11-12(10)14-9-13(11,2)3/h5,7-8,14H,4,6,9H2,1-3H3 |
InChI-Schlüssel |
ASTRDLBMYWEJAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C2C(=CC=C1)C(CN2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


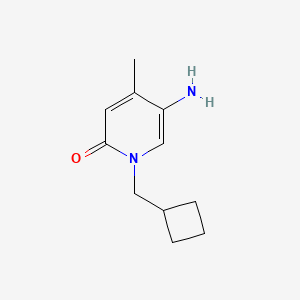
![2-[(6,8-Difluoroquinolin-4-yl)amino]ethan-1-ol](/img/structure/B15273559.png)
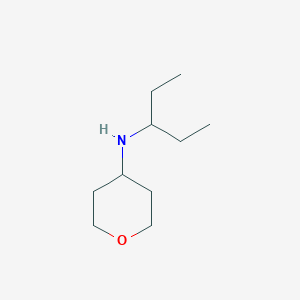
![3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15273569.png)

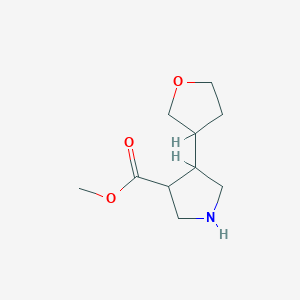
![Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate](/img/structure/B15273594.png)
![1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane](/img/structure/B15273603.png)
![Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine](/img/structure/B15273607.png)
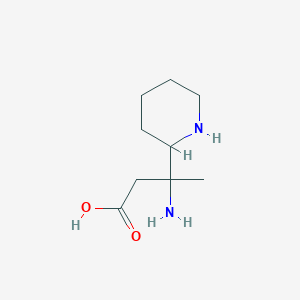
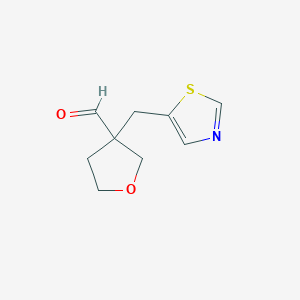
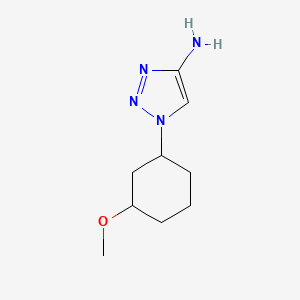
![3-(Dimethylamino)-1-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-en-1-one](/img/structure/B15273648.png)
![2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B15273656.png)
